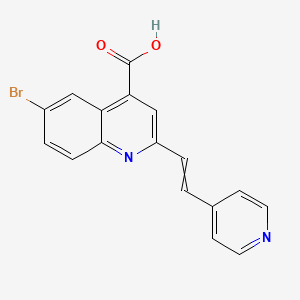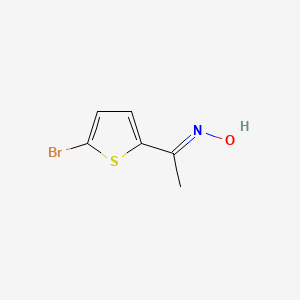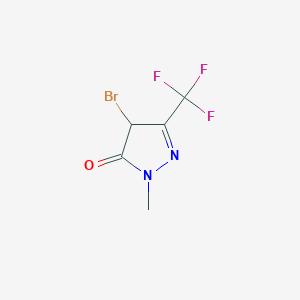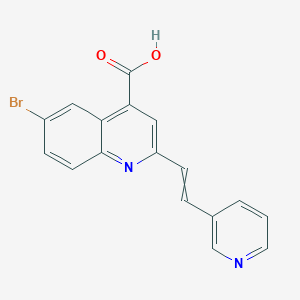
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2-trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl group attached to the phenyl ring. The compound is used extensively in peptide synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-trifluoromethyl-L-homophenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 2-trifluoromethyl-L-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for Fmoc-2-trifluoromethyl-L-homophenylalanine involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of Fmoc-2-trifluoromethyl-L-homophenylalanine .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-2-trifluoromethyl-L-homophenylalanine is used in the synthesis of peptides and proteins. Its unique properties allow for the incorporation of trifluoromethyl groups into peptides, enhancing their stability and bioactivity .
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. The trifluoromethyl group can act as a probe for investigating molecular interactions .
Medicine
In medicine, Fmoc-2-trifluoromethyl-L-homophenylalanine is explored for its potential therapeutic applications. It is used in the design of peptide-based drugs with improved pharmacokinetic properties .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of Fmoc-2-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins. The trifluoromethyl group can influence the folding and stability of peptides, affecting their biological activity. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-trifluoromethyl-L-beta-homophenylalanine: Similar structure but with a beta-homophenylalanine backbone.
Fmoc-2-trifluoromethyl-L-phenylalanine: Lacks the homophenylalanine extension.
Uniqueness
Fmoc-2-trifluoromethyl-L-homophenylalanine is unique due to its combination of the trifluoromethyl group and the homophenylalanine backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in peptide synthesis and drug design .
Properties
Molecular Formula |
C26H22F3NO4 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |
InChI Key |
OQCKZFPPEYXSHT-HSZRJFAPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)





![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)



![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)


![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)
